Neutral Red Base

Description

Historical Context and Evolution in Scientific Inquiry

Initially synthesized as a textile dye, Neutral Red has been used as a histological and vital stain since the early twentieth century. researchgate.netstainsfile.com Its application in scientific research expanded significantly over time. A pivotal development came in 1984 when Ellen Borenfreund and James Puerner developed the Neutral Red Cytotoxicity Assay. wikipedia.orgebi.ac.uk This assay provided a quantitative method to assess cell viability by measuring the dye's uptake, which corresponds to the number of living cells. science.govresearchgate.net The reliability and sensitivity of this method led to its adoption in various research and regulatory contexts. For instance, it became a component of the 3T3-NRU-phototoxicity-assay, which was accepted by EU member states in 2000 and OECD member states in 2004 as a formal test guideline (TG 432) for evaluating the phototoxic potential of substances. science.gov This evolution from a simple stain to a key component of regulatory-accepted toxicity testing highlights its enduring importance in scientific inquiry.

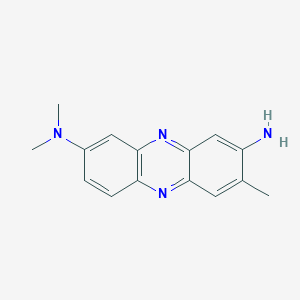

Fundamental Nature as a Phenazine-Derived Dye in Research

Chemically, Neutral Red Base is a member of the phenazine (B1670421) class of compounds. nih.govwikipedia.org Phenazines are nitrogen-containing heterocyclic aromatic compounds consisting of a dibenzo-annulated pyrazine (B50134) ring. wikipedia.org The specific structure of this compound is 8-N,8-N,3-trimethylphenazine-2,8-diamine. nih.gov It is a synthetic, tricyclic aromatic amine with two nitrogen atoms integrated into its core ring structure. aip.org

The synthesis of Neutral Red can be achieved through methods such as the reaction between N,N-dimethyl-4-nitrosobenzenamine and 4-Methylbenzene-1,3-diamine, which forms an intermediate that is then heated to induce cyclization. chemicalbook.com Another method involves the oxidation of a mixture of N1,N1-dimethylbenzene-1,4-diamine and 4-Methylbenzene-1,3-diamine. chemicalbook.com In laboratory and commercial settings, Neutral Red is often available as a hydrochloride salt (C₁₅H₁₇ClN₄), which is soluble in water and ethanol. nih.govnilechemicals.commfa.org The free base form is C₁₅H₁₆N₄. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-N,8-N,3-trimethylphenazine-2,8-diamine | nih.gov |

| Molecular Formula | C₁₅H₁₆N₄ | nih.gov |

| Molecular Weight | 252.31 g/mol | nih.gov |

| Common Synonyms | C.I. Basic Red 5, free base; Toluylene Red | nih.govnih.gov |

| Class | Phenazine | nih.govwikipedia.org |

Role as a Weak Cationic Dye in Biological Systems

The functionality of Neutral Red in biological research is intrinsically linked to its character as a weak cationic dye. science.govservice.gov.uk This property allows it to readily penetrate cell membranes, likely through non-ionic passive diffusion, and to accumulate intracellularly. nih.govre-place.bere-place.be Specifically, the dye concentrates in the lysosomes of viable, healthy cells. science.govresearchgate.netnih.gov

The mechanism involves the dye crossing the lysosomal membrane and, due to the acidic environment within the lysosome, becoming protonated. This protonation traps the dye, where it binds to anionic and phosphate (B84403) groups within the lysosomal matrix through electrostatic hydrophobic bonds. re-place.be The ability of living cells to maintain the necessary pH gradient for this accumulation is crucial. re-place.be When cells are damaged or die, their ability to retain the dye is diminished, a principle that forms the basis of the Neutral Red viability assay. wikipedia.orgservice.gov.uk

Furthermore, Neutral Red functions as a pH indicator, changing color in response to changes in acidity. stainsfile.commedchemexpress.com This property is independent of its use in cell viability assays but is another key feature of its chemical nature.

Table 2: pH Indicator Properties of Neutral Red

| pH Range | Color Change | Source |

| 6.8 - 8.0 | Red to Yellow | wikipedia.orgstainsfile.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-N,8-N,3-trimethylphenazine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13/h4-8H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVRJEJEXGVOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190082 | |

| Record name | Neutral Red base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-13-2 | |

| Record name | N8,N8,3-Trimethyl-2,8-phenazinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neutral Red base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neutral Red base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEUTRAL RED BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64IQB89JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Principles of Neutral Red Biological Interaction

Cellular Uptake Mechanisms of Neutral Red Base

The entry of Neutral Red into a cell is a critical first step in its biological activity. This process is primarily governed by two key physicochemical principles: non-ionic diffusion across the cell's outer boundary and a subsequent trapping mechanism driven by the acidic environment of specific intracellular organelles.

Non-Ionic Diffusion Across Cellular Membranes

Neutral Red, in its unprotonated or "base" form, is a lipophilic, weak cationic dye. nih.govnih.gov This characteristic allows it to readily penetrate the lipid bilayer of cellular membranes, such as the plasma membrane, through a process of non-ionic diffusion. nih.govre-place.be This passive transport mechanism does not require the expenditure of cellular energy and is driven by the concentration gradient of the dye across the membrane. blackwellpublishing.com The ability of the non-ionized form to dissolve in the membrane's lipid core facilitates its movement from the extracellular environment into the cell's cytoplasm. blackwellpublishing.com

The rate of this diffusion is influenced by the physicochemical properties of the dye and the membrane, including the dye's lipid solubility and the pH of the surrounding medium. blackwellpublishing.com In environments with a pH of 6.8 to 8.0, Neutral Red can exist in both red and yellow forms, reflecting its pH indicator properties. wikipedia.org

Protonation-Driven Intracellular Trapping in Acidic Organelles

Once inside the relatively neutral environment of the cytoplasm (typically around pH 7.2-7.4), the Neutral Red molecule can diffuse further and encounter various subcellular organelles. aatbio.com Certain organelles, most notably lysosomes in animal cells and vacuoles in plant and fungal cells, maintain a significantly more acidic internal environment (pH around 4.5-5.5). nih.govelifesciences.orgptgcn.com

When the unprotonated this compound diffuses into these acidic compartments, it becomes protonated. nih.govaatbio.compnas.org This process of gaining a proton converts the dye into a charged, cationic form. aatbio.comelifesciences.org The charged molecule is significantly less membrane-permeable and is effectively "trapped" within the acidic organelle, as it cannot easily diffuse back across the organellar membrane into the more neutral cytoplasm. nih.govaatbio.comelifesciences.org This "ion trapping" mechanism leads to the accumulation of Neutral Red within these acidic compartments. elifesciences.org The degree of this accumulation is dependent on the pH of the organelle and the efficiency of its proton pumps, which maintain the acidic environment. oceanbestpractices.org

Subcellular Localization and Accumulation Dynamics

The trapping mechanism described above results in the specific accumulation of Neutral Red in certain subcellular compartments, making it a valuable tool for their visualization. The primary sites of accumulation differ between animal, plant, and fungal cells.

Lysosomal Accumulation in Animal Cells

In animal cells, Neutral Red is well-established as a vital stain that accumulates in lysosomes. wikipedia.orgnih.govnih.gov Lysosomes are acidic organelles responsible for the degradation of cellular waste products and are integral to cellular homeostasis. ptgcn.comresearchgate.net The uptake of Neutral Red into lysosomes is a hallmark of viable, healthy cells. nih.govre-place.be The dye becomes sequestered within the lysosomal matrix. oceanbestpractices.orgresearchgate.net This accumulation is so reliable that the Neutral Red uptake assay is a widely used method to assess cell viability and cytotoxicity. wikipedia.orgnih.govnih.gov A decrease in the ability of cells to incorporate Neutral Red is indicative of cellular damage or death. wikipedia.orgnih.gov

The accumulation of Neutral Red within lysosomes can be observed as distinct red puncta under a microscope. researchgate.net This specific staining allows for the visualization and study of lysosomal morphology and function. cdnsciencepub.com

| Feature | Description |

| Organelle | Lysosome |

| Cell Type | Animal |

| Mechanism | Protonation-driven trapping in acidic lumen |

| Significance | Indicator of cell viability, used in cytotoxicity assays |

Vacuolar Accumulation in Plant and Fungal Cells

Similar to lysosomes in animal cells, the large central vacuoles of plant cells and the vacuoles of fungal cells are acidic compartments. nih.govnsf.govosti.gov Consequently, Neutral Red also accumulates in these organelles through the same mechanism of protonation-driven trapping. nih.govnsf.govosti.govresearchgate.net This makes Neutral Red a useful vital stain for visualizing vacuoles in these organisms. nih.govnsf.gov

In plant cells, the dye penetrates both the plasma membrane and the tonoplast (the vacuolar membrane) in its unprotonated form before being trapped within the acidic vacuole. nih.govnsf.govosti.gov The intensity of the red coloration within the vacuole can be indicative of the vacuolar pH. researchgate.net Studies have successfully used Neutral Red to stain vacuoles in various plant species, including Tradescantia virginiana and tea plants (Camellia sinensis), as well as in different types of fungi. cdnsciencepub.comresearchgate.netresearchgate.netfrontiersin.org

| Feature | Description |

| Organelle | Vacuole |

| Cell Type | Plant, Fungal |

| Mechanism | Protonation-driven trapping in acidic lumen |

| Significance | Visualization of vacuolar morphology and pH |

Staining of Specific Organelles Beyond Lysosomes/Vacuoles

While lysosomes and vacuoles are the primary sites of Neutral Red accumulation, the dye has been reported to stain other cellular structures as well. However, this staining is often less specific or occurs under different conditions.

Molecular Interactions Governing Neutral Red Fluorescence and Retention

The utility of Neutral Red (NR) as a vital stain and fluorescent probe is underpinned by a series of intricate molecular interactions that dictate its fluorescence characteristics and cellular retention. These interactions are highly sensitive to the physicochemical environment, particularly pH and hydrophobicity, and are crucial for its application in assessing cellular functions such as lysosomal integrity.

pH-Dependent Fluorescence Changes

Neutral Red is a weak basic dye that exhibits distinct, pH-dependent absorption and fluorescence properties. ontosight.ainih.gov In aqueous solutions, it exists in two primary forms: a protonated (cationic) form and a neutral (free base) form. nih.govsci-hub.st The equilibrium between these two forms is governed by the pKa of the dye, which has been determined to be approximately 6.8 in saline and 7.0 in the rat brain. nih.govsci-hub.st

The protonated and neutral forms of monomeric Neutral Red display different absorption maxima, at approximately 535 nm and 450 nm, respectively. nih.gov However, interestingly, both forms exhibit the same fluorescence emission maximum at around 637 nm in water, with a quantum yield of 0.02. nih.gov This suggests that the cationic species undergoes deprotonation in the first singlet excited state. nih.gov

The fluorescence intensity of Neutral Red is highly sensitive to pH changes. A decrease in pH, leading to intracellular acidification, causes an increase in fluorescence. nih.gov Conversely, an increase in pH results in a decrease in fluorescence. nih.gov For instance, in the rat cerebellar cortex, a decrease of one pH unit led to a 5.6% increase in mean fluorescence, while an increase of one pH unit caused a 7.1% decrease. nih.gov This pH-dependent fluorescence is a key principle behind its use as a biological pH indicator. nih.govnih.gov Some studies have also reported a pH-independent increase in the quantum yield of Neutral Red, suggesting other influencing factors. researchmap.jpnih.gov

| Property | Protonated Form (Acidic pH) | Neutral Form (Basic pH) | Reference |

| Absorption Maximum | ~535 nm | ~450 nm | nih.gov |

| Fluorescence Emission Maximum (in water) | ~637 nm | ~637 nm | nih.gov |

| Fluorescence Quantum Yield (in water) | 0.02 | 0.02 | nih.gov |

| Effect of Decreasing pH | Increased Fluorescence | - | nih.gov |

| Effect of Increasing pH | Decreased Fluorescence | - | nih.gov |

Hydrophobicity and Phospholipid Interaction Effects on Fluorescence

The fluorescence of Neutral Red is not solely governed by pH; the hydrophobicity of its microenvironment plays a significant role. researchmap.jpnih.gov The dye's fluorescence quantum yield is sensitive to solvent polarity. nih.gov For example, the fluorescence maximum of Neutral Red shifts from 540 nm in pure dioxane to 637 nm in water, demonstrating a significant solvatochromic shift. nih.gov The quantum yield also changes dramatically, increasing from 0.17 in dioxane to a peak of 0.3 with the addition of 7% water, and then decreasing to 0.02 in pure water. nih.gov

This hydrophobic interaction is particularly relevant in biological systems due to the dye's interaction with cellular membranes, which are rich in phospholipids (B1166683). researchmap.jpnih.gov Studies have shown that Neutral Red can bind to phospholipids, and this interaction enhances its fluorescence. researchmap.jpnih.gov This property is exploited in the use of Neutral Red as a hydrophobic probe to monitor neuronal activity, where changes in the hydrophobic interactions within the neuronal membrane can be detected as changes in fluorescence intensity. researchmap.jpnih.gov The selective staining of intracellular lipid droplets by similar solvatochromic dyes like Nile Red further illustrates the importance of hydrophobic environments in modulating the fluorescence of such probes. researchgate.netnih.gov

| Solvent | Fluorescence Maximum | Fluorescence Quantum Yield | Reference |

| Dioxane | 540 nm | 0.17 | nih.gov |

| Dioxane + 7% Water | - | 0.3 | nih.gov |

| Water | 637 nm | 0.02 | nih.gov |

Lysosomal Membrane Integrity and Dye Retention

One of the most well-established applications of Neutral Red is in the assessment of lysosomal membrane integrity, often referred to as the Neutral Red Retention (NRR) assay. ontosight.aibioone.orgoceanbestpractices.org This assay is based on the principle that viable, healthy cells can accumulate and retain the dye within their lysosomes, while stressed or damaged cells lose this ability. ontosight.aibioone.org

Neutral Red, being a weak cationic dye, can freely permeate the cell membrane in its uncharged state. oceanbestpractices.orgbesjournal.com Once inside the cell, it accumulates in the acidic environment of the lysosomes. ontosight.aioceanbestpractices.org The low pH within the lysosomes causes the dye to become protonated and thus trapped, as the charged form cannot easily pass back across the lysosomal membrane. ontosight.aioceanbestpractices.org The retention of the dye is therefore directly dependent on the cell's ability to maintain a low lysosomal pH and the structural integrity of the lysosomal membrane. ontosight.aioceanbestpractices.org

If the lysosomal membrane is damaged due to cellular stress or toxicity, the trapped Neutral Red leaks out into the cytosol. bioone.orgoceanbestpractices.org This leakage results in a decreased retention time of the dye within the lysosomes. bioone.orgoceanbestpractices.org Consequently, the NRR time can be used as a sensitive biomarker of cellular stress and lysosomal damage. bioone.orgbesjournal.com This assay has been widely used in environmental toxicology to assess the impact of pollutants on various organisms. besjournal.comnih.gov

Interaction with Nucleic Acids: DNA Binding Modes

The interaction of Neutral Red with DNA is a complex process that is influenced by factors such as the ratio of dye to DNA concentration and the pH of the solution. nih.gov These interactions are of interest due to their potential applications in pharmacology and as probes for DNA structure. asianpubs.org

Studies have revealed that Neutral Red can bind to DNA through different modes, primarily intercalation and electrostatic interactions. nih.govbrieflands.com Intercalation involves the insertion of the planar aromatic ring of the dye molecule between the base pairs of the DNA double helix. brieflands.comacs.org This mode of binding is often characterized by changes in the spectroscopic properties of the dye, such as hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the absorption maximum. brieflands.com

The binding mode can be dependent on the concentration ratio of Neutral Red to DNA. At lower ratios, intercalation is often the predominant mode of interaction. nih.gov As the ratio increases, Neutral Red molecules may begin to aggregate along the surface of the DNA helix. nih.gov

The pH of the solution also plays a crucial role in the interaction. At a pH of 6.0, Neutral Red has been shown to intercalate into calf thymus DNA. nih.gov However, at a pH of 7.0, the binding is characterized by a combination of intercalation and electrostatic interactions. nih.gov These different binding modes can also induce conformational changes in the DNA structure. For example, at pH 6.0, the aggregation of Neutral Red on the DNA surface has been reported to cause a transition from the right-handed B-DNA form to the left-handed Z-DNA form. nih.gov At pH 7.2, the interaction has been shown to induce a conversion from B-DNA to C-DNA. nih.gov The binding affinity of Neutral Red to DNA has been quantified, with association constants varying depending on the binding mode and conditions. sci-hub.stnih.gov

| Condition | Predominant Binding Mode(s) | Effect on DNA Conformation | Reference |

| Low Dye/DNA Ratio (pH 6.0) | Intercalation | - | nih.gov |

| High Dye/DNA Ratio (pH 6.0) | Aggregation on DNA surface | B-DNA to Z-DNA transition | nih.gov |

| pH 7.0 | Intercalation and Electrostatic Interaction | - | nih.gov |

| pH 7.2 | - | B-DNA to C-DNA transition | nih.gov |

Applications of Neutral Red in Cellular and Subcellular Research Methodologies

Neutral Red Uptake (NRU) and Retention (NRR) Assays in Cellular Studies

The Neutral Red Uptake (NRU) and Neutral Red Retention (NRR) assays are widely utilized methods in toxicology and cell biology to evaluate cell viability and cytotoxicity. These assays are founded on the principle that only healthy cells with intact plasma membranes and functional lysosomes can actively take up and retain the Neutral Red dye.

Principles of Viability and Cytotoxicity Assessment

The fundamental principle of the Neutral Red Uptake (NRU) assay lies in the ability of viable cells to incorporate and accumulate the supravital dye, Neutral Red, within their lysosomes. re-place.benih.gov This weakly cationic dye can penetrate cell membranes through non-ionic passive diffusion. re-place.be Once inside the cell, it becomes protonated in the acidic environment of the lysosomes and is subsequently retained by forming electrostatic hydrophobic bonds with anionic sites in the lysosomal matrix. re-place.beontosight.ai

In contrast, non-viable or damaged cells with compromised membranes cannot effectively take up or retain the dye. sigmaaldrich.comre-place.be Therefore, the amount of dye absorbed by a cell population is directly proportional to the number of viable cells. re-place.beresearchgate.net This allows for a quantitative estimation of cell viability. Cytotoxicity, induced by a test substance, leads to a concentration-dependent decrease in the uptake of Neutral Red, providing a measure of the substance's toxic effect. researchgate.netresearchgate.netiivs.org After an incubation period with the dye, the cells are washed, and the incorporated dye is extracted. re-place.benih.gov The amount of extracted dye is then quantified using a spectrophotometer, typically at a wavelength of 540 nm. assaygenie.comabcam.comabcam.co.jp

The Neutral Red Release (NRR) assay, on the other hand, measures the immediate toxic effects of substances on the cell membrane. researchgate.net This assay assesses the leakage of pre-loaded Neutral Red from the lysosomes, which indicates membrane damage. researchgate.net

Lysosomal Membrane Stability as a Biomarker

The integrity of the lysosomal membrane is a critical indicator of cell health, and its stability can be effectively assessed using Neutral Red. Healthy lysosomes maintain an acidic internal pH, which is essential for the sequestration of the Neutral Red dye. nih.govbiotrend.com When cells are exposed to cytotoxic substances, one of the early events can be the destabilization of the lysosomal membrane. nih.gov

Quantitative Measurement of Viable Cells

The Neutral Red Uptake (NRU) assay provides a robust and quantitative method for determining the number of viable cells in a culture. nih.govabcam.com The amount of Neutral Red dye extracted from the lysosomes of treated cells is directly proportional to the number of viable cells present. re-place.besigmaaldrich.com This relationship allows for the creation of a standard curve, where the optical density of the extracted dye is plotted against a known number of cells.

This quantitative approach enables researchers to accurately assess cell proliferation, cytostatic effects, or cell death in response to various treatments. re-place.be The assay is highly sensitive and can detect a cell range of 5,000 to 50,000 cells per well in a 96-well plate format, making it suitable for a wide range of applications. assaygenie.comabcam.comabcam.co.jp The results are typically expressed as a percentage of the control (untreated) cells, providing a clear measure of the impact of the test substance on cell viability. sigmaaldrich.com

Evaluation of Xenobiotic-Induced Cellular Responses

The Neutral Red assay is a widely accepted method for evaluating the cytotoxic effects of xenobiotics, which are foreign chemical substances in an organism. researchgate.netasme.org By exposing cultured cells to varying concentrations of a xenobiotic, researchers can determine the substance's potential to cause cellular damage. iivs.orgassaygenie.comabcam.com The assay quantifies cytotoxicity as a concentration-dependent reduction in the uptake and retention of Neutral Red by the lysosomes of viable cells. researchgate.netmdpi.com

This method is sensitive enough to detect damage to both the plasma membrane and the lysosomal membranes. coresta.org The resulting data can be used to calculate the IC50 value, which is the concentration of the xenobiotic that causes a 50% reduction in cell viability. europa.eu This information is crucial for toxicological screening and risk assessment of chemicals, pharmaceuticals, and other environmental contaminants. ontosight.aiasme.orgdergipark.org.tr For instance, it has been used to assess the cytotoxicity of tobacco smoke and various chemicals. coresta.org

High-Throughput Screening in Research Settings

The simplicity, speed, and cost-effectiveness of the Neutral Red assay make it highly suitable for high-throughput screening (HTS) in various research and industrial settings. nih.govassaygenie.comabcam.com The assay's compatibility with a 96-well plate format allows for the simultaneous testing of multiple compounds or concentrations, significantly increasing the efficiency of cytotoxicity testing. re-place.benih.gov

The entire procedure, from cell treatment to data acquisition, can be completed in a relatively short period, often within a few hours. re-place.benih.gov This makes it an ideal tool for large-scale screening of chemical libraries in drug discovery, toxicology studies, and environmental monitoring. assaygenie.comabcam.com Its reproducibility and sensitivity further contribute to its value in HTS applications. abcam.com

Assessment in Specific Biological Contexts (e.g., Autophagy, Acidic Microenvironments)

Beyond general cytotoxicity testing, Neutral Red staining is also a valuable tool for studying specific cellular processes such as autophagy and for visualizing acidic organelles. Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Since Neutral Red accumulates in acidic compartments, it can be used to stain and track the formation of autolysosomes, which are characteristic of autophagy. researchgate.net

Data Tables

Table 1: Research Findings on Neutral Red Uptake (NRU) and Retention (NRR) Assays

| Parameter | Finding | References |

| Principle | Viable cells incorporate and bind Neutral Red in their lysosomes via passive diffusion and electrostatic bonds. | re-place.beontosight.ai |

| Indication | The amount of retained dye is proportional to the number of viable cells. | re-place.beresearchgate.net |

| Measurement | Quantified spectrophotometrically at 540 nm after extraction. | assaygenie.comabcam.comabcam.co.jp |

| Biomarker | Lysosomal membrane stability is a sensitive indicator of cellular health. | assaygenie.comabcam.co.jpqualitybiological.com |

| Quantitative Range | Can detect between 5,000 and 50,000 cells per well. | assaygenie.comabcam.comabcam.co.jp |

| Application | Evaluation of xenobiotic-induced cytotoxicity and high-throughput screening. | researchgate.netiivs.orgassaygenie.comabcam.com |

| Specific Contexts | Used to study autophagy and visualize acidic cellular compartments. | researchgate.netbiotrend.com |

Applications of Neutral Red in Microscopic and Histological Research

Neutral Red is a versatile eurhodin dye utilized extensively in microscopic and histological studies. Its utility stems from its properties as a vital stain and a pH indicator, allowing for the visualization and differentiation of various cellular and subcellular components in living and fixed tissues.

Vital Staining Applications across Biological Systems

Neutral Red is widely employed as a vital stain, meaning it can penetrate the membranes of living cells without causing immediate harm. nih.gov As a lipophilic, unprotonated free base, it readily crosses the plasma membrane and other cellular barriers. nih.gov This characteristic makes it a valuable tool for studying dynamic processes in a variety of biological systems, including animal, plant, and fungal cells. nih.gov

The fundamental principle of its action as a vital stain lies in its accumulation within acidic compartments of viable cells. nih.gov In animal cells, Neutral Red concentrates in lysosomes, while in plant and fungal cells, it accumulates in vacuoles. nih.gov This accumulation is due to the dye becoming protonated in the acidic environment of these organelles, which traps it inside. nih.gov The ability of cells to incorporate and retain Neutral Red is dependent on their capacity to maintain a pH gradient, a process that requires ATP. re-place.be Consequently, the amount of dye retained is proportional to the number of viable cells, making it a reliable indicator of cell health. re-place.be

This property is harnessed in various research applications, from assessing the viability of cell cultures to studying the effects of toxins. nih.govre-place.be For instance, it has been used to visualize demyelinated lesions in the central and peripheral nervous systems. jst.go.jp Its relatively low toxicity allows for short-term studies on living tissues without significantly altering cellular processes, such as the dynamics of root growth in plants. nih.gov

Differentiating Cellular States

A key application of Neutral Red is its ability to distinguish between different cellular states, primarily viable, damaged, and non-viable cells. re-place.be This differentiation is based on the integrity of the cell's lysosomes and its ability to maintain an acidic internal environment. re-place.be

Healthy, viable cells actively take up Neutral Red and concentrate it within their intact lysosomes, appearing as distinct red organelles. re-place.bewikipedia.org As cells undergo stress or damage, their lysosomal membranes may become compromised, leading to a reduced capacity to retain the dye. re-place.be In dead or dying cells, the ability to incorporate and concentrate Neutral Red is significantly diminished or completely lost due to the disruption of lysosomal acidity and loss of cellular integrity. nih.govebi.ac.uk This loss of Neutral Red uptake is a direct indicator of a loss of cell viability. wikipedia.orgebi.ac.uk

This differential staining allows researchers to visually and quantitatively assess cell populations. For example, in cytotoxicity assays, a decrease in Neutral Red uptake corresponds to a decrease in the number of living cells. wikipedia.org The dye's color also serves as a pH indicator, changing from red to yellow as the pH increases from 6.8 to 8.0. wikipedia.orgausamics.com.au This property can be used to monitor changes in the pH of cellular compartments. nih.gov

Specific Tissue and Organelle Staining

Neutral Red's utility extends to the specific staining of various tissues and organelles, owing to its chemical affinities and accumulation mechanism.

Organelle Staining:

Lysosomes: Neutral Red is most famously known as a lysosomotropic probe, staining these acidic organelles a distinct red color in living cells. wikipedia.orgptglab.com This specificity is due to the dye becoming trapped within the low pH environment of the lysosomes. nih.govptglab.com

Vacuoles: In plant and fungal cells, Neutral Red accumulates in the vacuoles, which are also acidic compartments. nih.gov

Golgi Apparatus and Nissl Granules: The dye has also been used to stain the Golgi apparatus in cells and Nissl granules in neurons. wikipedia.orghimedialabs.com

Tissue Staining:

Plant Tissues: In plants, Neutral Red is a versatile stain for visualizing various structures in living roots, including proto- and metaxylem elements and Casparian bands in the endodermis. nih.gov It also has an affinity for suberin and lignin (B12514952), allowing for the identification of suberized tissues. nih.gov

Nervous System Tissues: It has been effectively used to identify demyelinated lesions in both the central and peripheral nervous systems. jst.go.jp

General Histology: In histological preparations, it serves as a general stain and a counterstain in conjunction with other dyes. wikipedia.orghimedialabs.com An aged aqueous solution of Neutral Red is often used to display Nissl bodies in neurons.

Applications in Microbial Physiology and Differentiation

Neutral Red serves as a crucial tool in microbiology, primarily for its role as a pH indicator in differential culture media and as a redox mediator in microbial electrosynthesis.

Differentiation of Bacterial Strains (e.g., Lactose (B1674315) Fermentation)

Neutral Red is a key component of MacConkey agar, a widely used selective and differential medium for the isolation and identification of enteric Gram-negative bacteria. microbeonline.comasm.org Its function in this medium is to differentiate bacteria based on their ability to ferment lactose. ausamics.com.auwikipedia.org

The principle behind this differentiation is a pH-dependent color change. ausamics.com.au Lactose-fermenting bacteria produce acidic byproducts, primarily lactic acid, which lowers the pH of the medium. ausamics.com.aumicrobeonline.com In this acidic environment (below pH 6.8), Neutral Red turns a distinct red or pink color. microbeonline.comexodocientifica.com.br Consequently, lactose-fermenting colonies, such as Escherichia coli and Klebsiella species, appear red or pink on MacConkey agar. microbeonline.com Strongly fermenting organisms can cause the precipitation of bile salts in the medium, resulting in a pink halo around the colonies. microbeonline.com

Conversely, non-lactose fermenting bacteria, such as Salmonella and Shigella species, utilize peptone in the medium for growth, which releases ammonia (B1221849) and raises the pH. microbeonline.comwikipedia.org In this more alkaline environment, Neutral Red remains colorless or turns yellowish, resulting in pale or colorless colonies that are the color of the medium. ausamics.com.aumicrobeonline.com

A variation of this medium, Sorbitol-MacConkey agar, uses sorbitol instead of lactose to differentiate pathogenic E. coli O157:H7, which cannot ferment sorbitol, from non-pathogenic strains that can. wikipedia.org

Assessment of Microbial Electrosynthesis Mechanisms

Neutral Red plays a significant role as a redox mediator in microbial electrosynthesis (MES), a process that uses microorganisms to convert electrical energy into chemical energy in the form of valuable organic compounds. In this context, Neutral Red facilitates electron transfer from an electrode to the microbial cells. wsu.edunih.gov

Research has shown that in Escherichia coli, Neutral Red does not directly reduce NAD+ as initially thought. wsu.edunih.gov Instead, it acts by reducing the menaquinone pool located in the inner bacterial membrane. wsu.edunih.gov The resulting reduced menaquinone (menaquinol) then drives anaerobic respiration by donating electrons to various terminal electron acceptors like fumarate, nitrate, or DMSO. wsu.edunih.gov Studies have demonstrated that a significant portion of the electrons used for the reduction of these acceptors can be derived from the electrode via Neutral Red. nih.gov

In the absence of a terminal electron acceptor, the reduced menaquinone pool can influence the cell's metabolic pathways by reducing the ArcB redox sensor. wsu.edu This interaction alters gene transcription and subsequently modifies the profile of fermentation metabolites. wsu.edu The use of artificial mediators like Neutral Red has been shown to significantly increase the synthesis of products such as acetate (B1210297) in MES systems, highlighting its importance in improving the efficiency of electron transport between the electrode and the microorganisms. acs.org This mediated electron transfer can also induce proton translocation, leading to increased ATP synthesis in some bacteria. d-nb.info

| Application Area | Specific Use of Neutral Red | Organism/System Examples | Principle of Action |

| Vital Staining | Staining of living cells and tissues | Animal cells, plant roots, fungal cells | Penetrates cell membranes and accumulates in acidic compartments (lysosomes, vacuoles) of viable cells. nih.gov |

| Cellular State Differentiation | Distinguishing between viable, damaged, and dead cells | Cell cultures for cytotoxicity assays | Healthy cells with intact lysosomes retain the dye, while damaged or dead cells lose this ability. re-place.bewikipedia.org |

| Organelle Staining | Visualization of specific cellular components | Lysosomes, plant cell vacuoles, Golgi apparatus, Nissl granules | Accumulates in acidic organelles; has affinity for specific cellular structures. nih.govwikipedia.orgptglab.com |

| Bacterial Differentiation | Differentiating lactose-fermenting from non-lactose fermenting bacteria | E. coli, Salmonella, Shigella on MacConkey agar | Acts as a pH indicator, turning red in the acidic environment produced by lactose fermentation. ausamics.com.aumicrobeonline.com |

| Microbial Electrosynthesis | Electron mediator from a cathode to microbial cells | Escherichia coli, Actinobacillus succinogenes | Reduces the menaquinone pool in the bacterial inner membrane, facilitating electron transfer for metabolic processes. wsu.edunih.gov |

Environmental Monitoring and Ecotoxicological Applications

Biomarker for Environmental Toxicology Studies

Neutral Red has emerged as a significant biomarker in environmental toxicology for assessing the sublethal effects of contaminants on organisms. oup.comtandfonline.com The Neutral Red Retention Assay (NRRA) is a widely used technique that measures the stability of lysosomal membranes in the cells of sentinel species, such as earthworms and bivalve mollusks, as an indicator of cellular stress induced by pollutants. nih.govresearchgate.net

Lysosomes are cellular organelles that play a crucial role in detoxification and defense mechanisms. ajol.info The principle of the NRRA is based on the ability of viable cells to take up and retain the Neutral Red dye within their lysosomes. oceanbestpractices.org In healthy organisms, the lysosomal membrane remains intact, effectively sequestering the dye. However, exposure to environmental contaminants can lead to lysosomal membrane damage. oup.comnih.gov This damage results in the leakage of the dye from the lysosomes into the cytosol, and the rate of this leakage can be quantified. oup.com

A reduced Neutral Red retention time (NRRT) is indicative of lysosomal membrane instability and, consequently, cellular damage caused by toxic substances. researchgate.netoceanbestpractices.org This assay is considered a sensitive early warning biomarker of pollution-induced stress. researchgate.net Studies have demonstrated a dose-dependent relationship between the concentration of various contaminants, such as heavy metals (e.g., copper, cadmium) and organic pollutants (e.g., TNT), and the decrease in NRRT in exposed organisms. oup.comtandfonline.comnih.gov

The NRRA offers a relatively simple and rapid method for assessing the toxic effects of contaminants in both laboratory and field settings. oup.comtandfonline.com Its application in biomonitoring programs provides valuable data on the health status of ecosystems and the potential risks posed by environmental pollution. nih.gov

Table 2: Research Findings on Neutral Red as a Biomarker in Ecotoxicology

| Organism | Contaminant | Key Findings | Reference |

|---|---|---|---|

| Earthworm (Lumbricus rubellus) | Copper | A simple histochemical technique using Neutral Red demonstrated quantifiable lysosomal damage in coelomocytes with increasing soil copper concentrations. | oup.com |

| Earthworm (Eisenia andrei) | 2,4,6-trinitrotoluene (TNT) | The NRRT assay detected sublethal effects of TNT at lower concentrations than standard endpoints like growth and reproduction. | tandfonline.com |

| Earthworm (Metaphire posthuma) | Cadmium | A linear decline in Neutral Red retention time was observed in coelomocytes of earthworms exposed to cadmium-contaminated soil, indicating lysosomal damage. | nih.govbesjournal.com |

Monitoring Physiological Responses to Environmental Stressors

Beyond its use in toxicology, the Neutral Red Retention Assay is a valuable tool for monitoring the general physiological responses of organisms to a variety of environmental stressors. ajol.info These stressors can include natural environmental fluctuations such as changes in temperature and oxygen levels (hypoxia), as well as physical handling in aquaculture settings. ajol.infoajol.infonih.gov

Similarly, exposure to other stressors like hypoxia, the anesthetic chloroform, and the stress hormone adrenaline has been shown to decrease NRRT in the hemocytes of the Mediterranean green crab (Carcinus aestuarii). nih.gov This indicates that the assay can capture the cellular impact of a wide array of physiological challenges. The responsiveness of the NRRT to these stressors highlights its utility as a sensitive and integrative measure of an organism's ability to cope with its environment. nih.gov This information is particularly relevant for aquaculture, where monitoring the health status of farmed species can help optimize farming practices and improve animal welfare. ajol.info

Table 3: Research Findings on Neutral Red in Monitoring Physiological Stress

| Organism | Stressor | Key Findings | Reference |

|---|---|---|---|

| Marine Bivalves | Environmental parameters (e.g., temperature), handling | Lysosomal membrane stability, quantified by the NRR assay, responds to changes in environmental stressors and handling practices in a dose-dependent manner. | ajol.info |

| Pacific oyster (Crassostrea gigas), European flat oyster (Ostrea edulis) | Water temperature | An optimal water temperature range of 14 to 16°C was identified for maintaining hemocyte lysosomal stability. Temperatures outside this range reduced stability. | ajol.info |

Table of Compounds

| Compound Name |

|---|

| Adrenaline |

| Agarose |

| Cadmium |

| Chloroform |

| Copper |

| Crystal violet |

| Cytomegalovirus |

| Ebola virus |

| Janus Green B |

| Methyl cellulose |

| Murine Hepatitis Virus |

| Murine Norovirus |

| Neutral Red |

Advanced Spectroscopic and Imaging Research with Neutral Red

Fluorescence Spectroscopy in Mechanistic Elucidation

Fluorescence spectroscopy of Neutral Red provides valuable insights into various biological phenomena. Its spectral properties are highly sensitive to the microenvironment, making it an excellent probe for studying dynamic cellular processes.

Characterization of Excitation and Emission Spectra

The excitation and emission spectra of Neutral Red are influenced by factors such as pH and solvent polarity. In aqueous solutions, the protonated (NRH+) and neutral (NR) forms of monomeric Neutral Red display distinct absorption maxima at approximately 535 nm and 450 nm, respectively. nih.gov However, both forms exhibit the same fluorescence emission with a maximum at around 637 nm. nih.gov This suggests that the cationic form undergoes deprotonation in the first singlet excited state. nih.gov

At a pH of 7.5, Neutral Red has a broad excitation spectrum ranging from 450 to 550 nm and a wide emission spectrum with a maximum between 550 and 650 nm. nih.gov In some instances, dual excitation wavelengths at 455 nm and 540 nm with a single emission at 640 nm have been reported. mdpi.com When used for confocal microscopy in plant tissues, the emission spectra can show multiple peaks or shoulders, with the highest emission peak observed at 590 nm for vacuoles and 600 nm for protoxylem, metaxylem, and Casparian bands. nih.gov

The following table summarizes the excitation and emission characteristics of Neutral Red under various conditions:

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| Aqueous Solution (Protonated, NRH+) | ~535 | ~637 | nih.gov |

| Aqueous Solution (Neutral, NR) | ~450 | ~637 | nih.gov |

| pH 7.5 | 450-550 | 550-650 | nih.gov |

| pH-sensitive (dual excitation) | 455 and 540 | 640 | mdpi.com |

| Plant Vacuoles (CLSM) | 488, 514, or 543 | 590 | nih.govnsf.govosti.gov |

| Plant Protoxylem, Metaxylem, Casparian Bands (CLSM) | 488, 514, or 543 | 600 | nih.govnsf.govosti.gov |

| Optimal for sensitivity | 530 | 645 | altervista.org |

| Fixed Excitation Experiment | 550 | 570-750 (range) | rsc.org |

Quantum Yield Analysis in Various Solvent Environments

The fluorescence quantum yield of Neutral Red is highly dependent on the polarity of the solvent. nih.govnih.gov In a non-polar solvent like dioxane, the quantum yield is 0.17. nih.govnih.gov As the polarity increases with the addition of water, the quantum yield initially rises, reaching a maximum of 0.3 when the water content is 7%. nih.govnih.gov Further increases in water content lead to a decrease in the quantum yield, which drops to 0.02 in pure water. nih.govnih.gov In basic ethanol, the quantum yield has been measured at 0.044. photochemcad.com This solvatochromic behavior, where the fluorescence properties change with solvent polarity, is attributed to Neutral Red exhibiting dual solvatochromic behavior due to two closely spaced electronic excited states. nih.gov

The table below details the quantum yield of Neutral Red in different solvent environments:

| Solvent | Quantum Yield (Φf) | Reference |

| Dioxane | 0.17 | nih.govnih.gov |

| Dioxane with 7% Water | 0.3 | nih.govnih.gov |

| Water | 0.02 | nih.govnih.gov |

| Ethanol (basic) | 0.044 | photochemcad.com |

Real-Time Monitoring of Intracellular Changes (e.g., Neuronal Activity)

Neutral Red's fluorescence is a valuable tool for monitoring real-time intracellular changes, particularly in neuronal activity. nih.govresearchmap.jp The dye can be used to optically record neuronal activities, with neuronal excitation leading to an increase in Neutral Red fluorescence that can be up to 10 times greater than that of voltage-sensitive dyes. researchmap.jp This fluorescence increase can be triggered by both pH-dependent and pH-independent mechanisms. nih.govresearchmap.jp

Intense stimulation can cause long-lasting, pH-dependent fluorescence changes, while weaker, brief stimuli result in transient, pH-independent fluorescence increases. researchmap.jp For instance, brief electrical stimulation can cause a transient increase in the fluorescence of both the acidic and basic forms of Neutral Red. researchmap.jp The interaction of Neutral Red with phospholipids (B1166683) is thought to enhance its fluorescence, suggesting its utility as a hydrophobic probe for neuronal activity. nih.govresearchmap.jp The latency of the fluorescence increase with neuronal activation is rapid, with changes detectable in less than 100 milliseconds. nih.gov

Confocal Laser Scanning Microscopy (CLSM) Studies

Confocal Laser Scanning Microscopy (CLSM) utilizing Neutral Red as a fluorochrome has proven to be a powerful technique for studying plant structures. nih.govnih.gov The dye's ability to penetrate root tissues rapidly and accumulate in specific structures makes it an ideal probe for detailed visualization. nih.govnih.gov

Investigation of Plant Vacuolar System Biogenesis

Neutral Red is widely used as a vital stain to study the biogenesis of the plant vacuolar system. nih.govnih.gov In its unprotonated form, the lipophilic dye can cross the plasma membrane and the tonoplast (the vacuolar membrane). nih.govnih.govosti.gov Once inside acidic compartments like vacuoles, the dye becomes protonated and is trapped, allowing for the visualization of these organelles. nih.govnih.govosti.gov This property makes Neutral Red a suitable probe for vacuole-biogenetic studies in living plant roots using CLSM. nih.govnih.gov The ease of use, low cost, and the fact that it does not require tissue processing are significant advantages. nih.govnih.gov

Analysis of Internal Root Structure

CLSM with Neutral Red staining is an effective method for analyzing the internal structure of living roots. nih.govnih.gov The dye shows an affinity for suberin and lignin (B12514952), which allows for the clear visualization of various root tissues. nih.govnih.gov Researchers have successfully used Neutral Red to visualize proto- and metaxylem elements, Casparian bands in the endodermis, and the internal structures of root nodules and fungal hyphae in vesicular-arbuscular mycorrhizas. nih.govnih.gov Short-term application of Neutral Red has been shown to have low toxicity, with the actin cytoskeleton, microtubule system, and root growth dynamics remaining unchanged. nih.govnih.gov

Resonance Light Scattering (RLS) Spectroscopy in Molecular Interactions

Resonance Light Scattering (RLS) spectroscopy has emerged as a valuable technique for investigating the supramolecular interactions between small molecules like Neutral Red (NR) and biological macromolecules such as DNA. pku.edu.cnacs.org This method relies on the principle that when molecules aggregate or bind to the surface of a macromolecule, the resulting complex can scatter light with significantly enhanced intensity, a phenomenon readily detectable with a standard spectrofluorometer. pku.edu.cnacs.org

Research into the interaction between Neutral Red and double-stranded DNA in a neutral medium has revealed a two-process binding mechanism that depends on the molar ratio (R) of NR to DNA. pku.edu.cn

Aggregation Process: At a low molar ratio (R < 2.22), an enhanced RLS signal is observed, which indicates the aggregation of Neutral Red molecules on the surface of the DNA. pku.edu.cn This aggregation is the primary cause of the intensified light scattering.

Intercalation Process: At higher molar ratios (R > 2.22), the interaction is characterized by changes in the molecular absorption spectrum, specifically a bathochromic (red-shift) and hyperchromic (increased absorbance) effect. pku.edu.cn This suggests that Neutral Red molecules intercalate into the base pairs of the DNA double helix. pku.edu.cn In this phase, energy transfer from DNA to the intercalated NR molecules can occur, leading to a strong enhancement of fluorescence. pku.edu.cn

The RLS signal of DNA itself is typically very weak; however, the addition of DNA to a Neutral Red solution causes a significant enhancement of the RLS signal, with a peak intensity around 390 nm. asianpubs.org This sensitivity makes RLS a useful tool for studying these interactions. asianpubs.org The technique has been used to investigate the binding of various organic small molecules and quinone-imine dyes, including Neutral Red, with both double-stranded and single-stranded DNA. acs.orgnih.gov These studies show that the enhanced RLS signals can be used to develop label-free methods for detecting DNA hybridization and mismatches. acs.orgnih.gov Furthermore, RLS has been employed in assays for determining serum albumins, where the interaction between bovine serum albumin (BSA) or human serum albumin (HSA) with a Neutral Red-sodium dodecyl sulfonate complex leads to a measurable enhancement in RLS intensity. nih.gov

| Interacting System | Molar Ratio (NR:DNA) | Primary Interaction | Spectroscopic Observation | Ref. |

| Neutral Red - DNA | < 2.22 | Aggregation on DNA surface | Enhanced Resonance Light Scattering | pku.edu.cn |

| Neutral Red - DNA | > 2.22 | Intercalation between base pairs | Bathochromic & Hyperchromic absorption shift, Enhanced Fluorescence | pku.edu.cn |

| Neutral Red - DNA | Not specified | H accumulation | Enhanced RLS signal at 390 nm | asianpubs.org |

| Neutral Red - Serum Albumin - SDS | Not applicable | Complex formation | Enhanced Resonance Light Scattering | nih.gov |

Integration with Nanomaterials for Enhanced Imaging

Neutral Red has been successfully utilized as a molecular precursor for the synthesis of red-emitting carbon dots (CDs), which are carbon-based nanoparticles valued for their strong light-emitting properties. acs.orgnih.gov These CDs are significant for their potential in biological applications and optoelectronics, where efficient red-light emission is highly sought after. acs.orgnih.gov

Synthesized via methods like one-pot hydrothermal or solvothermal treatment, these CDs incorporate the Neutral Red fluorophore into a carbonaceous core, which ingeniously preserves the dye's original optical properties. acs.orgacs.org This protective carbon matrix offers several advantages: it shields the Neutral Red molecules from photobleaching under UV excitation and prevents aggregation-induced quenching, a common issue where fluorescence is diminished when molecules clump together. acs.orgnih.govresearchgate.net Consequently, these NR-derived CDs are highly luminescent in the red region, with a quantum yield that can be comparable to the original dye, reported to be around 12.1%. acs.orgacs.orgfudan.edu.cn

The resulting nanoparticles exhibit excellent properties for advanced imaging applications:

High Photostability: The carbon matrix provides strong resistance to photobleaching. nih.govacs.org

Solid-State Emission: Unlike the molecular dye, the CDs can emit light from a solid state, making them suitable for developing devices like color converters for LEDs. acs.orgacs.org

Biocompatibility: The CDs show low cytotoxicity and good biocompatibility, enabling their use for bioimaging in living cells (e.g., PC12 cells) and organisms like zebrafish. acs.orgfudan.edu.cn

These features make NR-derived carbon dots promising candidates for various applications, including pH sensing, anti-counterfeiting, latent fingerprint imaging, and as fluorescent probes for detecting noble metal ions. researchgate.netacs.org

| Precursors | Synthesis Method | Emission | Quantum Yield (QY) | Key Feature | Application | Ref. |

| Neutral Red | Solvothermal | Red | Comparable to starting dye | Retains precursor's optical properties; Photobleaching resistance | Lasing, Solid-State Lighting | acs.orgacs.org |

| Citric Acid, Neutral Red | Hydrothermal | Red | 12.1% | Good stability and low cytotoxicity | Bioimaging, Biosensing of metal ions (Pt²⁺, Au³⁺, Pd²⁺) | acs.orgfudan.edu.cn |

| Neutral Red, Urea | Hydrothermal | Dual-emission (440 nm/542 nm) | 32% (yield) | Chiral recognition of Lysine | pH sensing, Anti-counterfeiting, Fingerprint imaging | researchgate.net |

Stable neutral luminescent radicals are a unique class of pure organic molecules that have garnered attention for their distinct spin-allowed doublet-doublet transitions. researchgate.net While their application in bioimaging has been limited due to issues like insolubility in water and weak luminescence in polar solvents, these challenges can be overcome by integrating them into nanoparticles. researchgate.netresearchgate.net

A key strategy involves encapsulating a luminescent radical within nanoparticles using an amphiphilic polymer matrix, such as DSPE-PEG2000. researchgate.net This encapsulation prevents aggregation-caused quenching and resolves the poor water solubility, making the radicals viable for use in biological systems. researchgate.net The resulting radical-containing nanoparticles exhibit strong red or near-infrared (NIR) emission, excellent stability, and notable biocompatibility under physiological conditions. researchgate.net

These nanoparticles have been successfully used for in vitro fluorescence imaging. researchgate.net For instance, when incubated with live HCT116 cells, the radical nanoparticles demonstrated good cellular uptake, enabling clear fluorescence imaging. researchgate.net This confirms the potential of using stable neutral luminescent radicals as promising candidates for fluorescence imaging applications. researchgate.net

In a related approach, a ratiometric nanoprobe, named CONER, was developed to detect highly reactive hydroxyl radicals. nih.gov This system encapsulates Neutral Red within biocompatible poly-lactide-co-glycolide (PLGA) nanoparticles, which act as a stable reference dye. nih.gov The exterior of the nanoprobe contains a coumarin (B35378) derivative that fluoresces upon reacting with hydroxyl radicals. nih.gov This ratiometric response was successfully used for the in vitro detection of hydroxyl radicals in MCF-7 breast tumor cells under induced oxidative stress, as observed through fluorescence microscopy. nih.gov

| Radical/Dye System | Nanoparticle Matrix | Target Application | Key Finding | Ref. |

| Neutral Luminescent Radical | DSPE-PEG2000 | Cellular Fluorescence Imaging | Encapsulation enables strong red emission and cellular uptake in HCT116 cells. | researchgate.net |

| Coumarin-Neutral Red (CONER) | PLGA | Ratiometric Detection of Hydroxyl Radicals | Nanoprobe successfully detected hydroxyl radicals in MCF-7 tumor cells. | nih.gov |

The integration of Neutral Red with gold nanoparticles (AuNPs) leads to significant alterations in the dye's thermo-optical and nonlinear optical properties. researchgate.netsci-hub.se When Neutral Red is combined with AuNPs prepared by methods such as laser ablation, interactions between the dye molecules and the nanoparticles can be observed through various spectroscopic techniques. researchgate.netsci-hub.seresearchgate.net

Optical absorption studies confirm these interactions, showing a slight increase in the linear absorption intensity of the dye in the presence of AuNPs. researchgate.netsci-hub.se A more dramatic effect is the quenching of Neutral Red's fluorescence and a reduction in its fluorescence lifetime. researchgate.net This is attributed to non-radiative energy transfer occurring between the excited dye molecules and the gold nanoparticles. researchgate.net

The thermo-optical properties are also notably affected. Using a dual-beam thermal lens technique to measure heat diffusion, studies have shown that heat diffusion in a Neutral Red solution is slower in the presence of AuNPs compared to the dye alone. researchgate.net This suggests that the Brownian motion of the nanoparticles is a key mechanism of heat transfer in the composite material. researchgate.net

Furthermore, the nonlinear optical properties of Neutral Red are significantly enhanced by the presence of AuNPs. researchgate.netsci-hub.seresearchgate.net Investigations using the Z-scan technique have revealed that the composite material exhibits complex nonlinear absorption behavior and enhanced nonlinear refraction. researchgate.netsci-hub.se This enhancement is explained by the increased local field effects produced by the surface plasmon resonance of the gold nanoparticles. researchgate.netsci-hub.se These enhanced properties make the Neutral Red-AuNP composite a material of interest for applications in nonlinear optics and photonics. sci-hub.se The controllable self-assembly of AuNPs can also be used to shift absorption into the near-infrared (NIR) region, making them suitable for photothermal therapy applications where deeper tissue penetration is required. thno.orgresearchgate.net

| Property Studied | Technique Used | Observation with AuNPs | Underlying Mechanism | Ref. |

| Linear Absorption | UV-Vis Spectroscopy | Slight increase in intensity | Dye-nanoparticle interaction | researchgate.netsci-hub.se |

| Fluorescence | Fluorescence Spectroscopy | Quenching of fluorescence, reduced lifetime | Non-radiative energy transfer to AuNPs | researchgate.net |

| Thermal Properties | Dual-Beam Thermal Lens | Slower heat diffusion | Brownian motion of nanoparticles | researchgate.net |

| Nonlinear Optical Properties | Z-Scan Technique | Significant enhancement of nonlinear absorption and refraction | Increased local field effects from AuNPs | researchgate.netsci-hub.seresearchgate.net |

Neutral Red in Environmental and Analytical Sensing Research

pH Sensing Applications and Optical Sensor Development

The ability of Neutral Red to change color in response to pH variations makes it a valuable compound for creating pH sensors. This has been extensively explored in the development of optical sensors for real-time pH measurements in diverse environments.

Neutral Red (NR) functions as an acid-base indicator, exhibiting a distinct color change across a specific pH range. nih.gov Typically, it transitions from red in acidic solutions to yellow in basic solutions, with this change occurring between pH 6.8 and 8.0. nih.govsaudijournals.com This property is rooted in its molecular structure, which responds to the concentration of hydronium ions in a solution. rsc.org Like other weak organic acids or bases that act as indicators, the equilibrium of Neutral Red in an aqueous solution shifts according to Le Chatelier's principle. libretexts.org In an acidic medium, the equilibrium favors the protonated, red-colored form (HIn), while in a basic medium, it shifts towards the deprotonated, yellow-colored form (In⁻). libretexts.org The visible color of the indicator is determined by the ratio of the concentrations of these two forms. libretexts.org

The development of optical pH probes, or optodes, often involves immobilizing a pH-sensitive indicator like Neutral Red onto a solid support, such as an optical fiber. mdpi.comspiedigitallibrary.org This allows for remote, real-time monitoring of pH in various, often complex, aqueous systems. mdpi.com Several methods have been employed to immobilize Neutral Red for sensor development.

One common technique is trapping the dye within a polymer matrix. mdpi.com For instance, researchers have developed fiber-optic pH sensors by immobilizing Neutral Red in a sol-gel film or by using layer-by-layer (LBL) electrostatic self-assembly with polymers like poly(allylamine hydrochloride) (PAH) and poly(acrylic acid) (PAA). mdpi.comresearchgate.net Another approach involves covalently grafting the Neutral Red molecule onto a surface. The use of aryl diazonium salt chemistry enables the formation of strong covalent bonds on metallized glass or stainless-steel surfaces, creating a durable and responsive chemical recognition phase. mdpi.comnih.gov

These optical probes based on Neutral Red have been shown to function effectively in a pH range of approximately 4 to 8. mdpi.comnih.gov The immobilization process can, however, alter the optical properties of the dye, including its pKa value and the specific wavelengths of its isosbestic point. mdpi.com Despite these shifts, the fundamental pH-sensing capability remains, enabling the creation of robust sensors for applications in environmental monitoring and physiological studies. rsc.org

| Immobilization Method | Substrate/Matrix | Key Findings | Reference |

|---|---|---|---|

| Covalent Grafting (Aryl Diazonium Salts) | Metallized glass plates, 316L stainless-steel mirror | Strong covalent bonding; forms a thick, responsive film. Usable pH range of 4-8. Grafting modifies pKa and isosbestic point. | mdpi.com |

| Layer-by-Layer (LBL) Electrostatic Self-Assembly | Optical fiber with Poly(allylamine hydrochloride) (PAH) and Poly(acrylic acid) (PAA) | Creates nanostructured, pH-sensitive overlays. Fast response time (below 10 seconds) and high repeatability. | researchgate.net |

| Sol-Gel Immobilization | Sol-gel film on optical fiber | A method based on trapping the indicator molecule in a polymer matrix. | mdpi.com |

| Hydrogel Integration | Hydrogel matrix | Effective for physiological and pathophysiological pH sensing (pH 6-8). The hosting hydrogel must be passive to not mask the dye's colorimetric response. | rsc.org |

Recent research has unveiled a novel application for Neutral Red as a luminescent sensor for dissolved carbon dioxide (dCO₂). semanticscholar.orgmdpi.com This is significant because dCO₂ levels are a critical parameter in environmental science, particularly for monitoring ocean acidification, and in medicine for assessing blood gases. semanticscholar.org The sensing mechanism is indirect; it relies on the pH change caused by the dissolution of CO₂ in a buffered medium, which in turn affects the optical properties of Neutral Red. mdpi.com

When dCO₂ concentrations increase, the pH of the medium decreases, leading to changes in the absorption and emission spectra of the dye. semanticscholar.org Neutral Red exhibits dual excitation wavelengths at 455 nm and 540 nm, with a single emission peak around 640 nm. semanticscholar.orgmdpi.com As the pH decreases (dCO₂ increases), the excitation band shifts from 455 nm to 540 nm, and the emission intensity at 640 nm increases. semanticscholar.org Studies have shown a rapid response time of about two minutes, with a significant change in both absorbance and emission intensity, and the process is fully reversible. semanticscholar.orgmdpi.com

A key advantage of Neutral Red as a dCO₂ sensor is its lack of sensitivity to dissolved oxygen, which is a common source of interference in other CO₂ sensing systems. semanticscholar.orgmdpi.com This makes it particularly suitable for biological and environmental applications where oxygen levels can vary. semanticscholar.org

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Principle | Indirect sensing based on pH changes from dCO₂. | Reliably measures dCO₂ in buffered media. | mdpi.com |

| Optical Properties | Dual excitation (455 nm & 540 nm), single emission (~640 nm). | Dual excitation helps overcome background interference. | semanticscholar.org |

| Response to dCO₂ | Increased emission intensity with increased dCO₂. ~200% change in emission, >400% in absorbance. | High sensitivity and quantifiable response. | semanticscholar.orgmdpi.com |

| Response Time | ~2 minutes for equilibration. | Suitable for real-time monitoring. | semanticscholar.org |

| Oxygen Sensitivity | Zero sensitivity to dissolved oxygen. | Major advantage over other CO₂ sensors, crucial for biological systems. | semanticscholar.orgmdpi.com |

Radiation Dosimetry Applications

The color-changing properties of Neutral Red have also been harnessed for radiation dosimetry, the measurement of absorbed doses of ionizing radiation. By incorporating the dye into different matrices, researchers have developed dosimeters that provide a visual or spectrophotometric indication of radiation exposure.

Neutral Red has been successfully incorporated into polymeric films, such as those made from polyvinyl alcohol (PVA), to create dosimeters for monitoring gamma-radiation. ekb.egekb.eg These films often contain a chlorine-containing compound like chloral (B1216628) hydrate. ekb.eg Upon exposure to gamma rays, these compounds decompose and produce hydrochloric acid (HCl). The generated H⁺ ions then cause a color change in the Neutral Red indicator. ekb.eg

In these systems, the red color of the film bleaches upon irradiation. ekb.egekb.eg The extent of this color change, which can be measured by a spectrophotometer at a specific wavelength (e.g., 485 nm for a PVA film), is proportional to the absorbed radiation dose. ekb.egekb.eg Research has shown that Neutral Red-PVA films can be used for dosimetry in a dose range up to 30 kGy. ekb.egekb.eg The structural and optical properties of Neutral Red thin films are influenced by gamma-ray exposure; irradiation can induce a partial transformation from a nanocrystalline phase to an amorphous structure, which in turn alters the optical constants of the film. researchgate.net

In addition to films, Neutral Red has been used in gel-based dosimeters. These dosimeters are typically prepared by adding the dye to a gelatin matrix. ekb.egekb.eg Similar to the polymeric films, these gel systems respond to gamma radiation with a color change. Upon irradiation, the red-colored gel undergoes bleaching, and the change in its absorbance, measured at a peak wavelength (e.g., 480 nm), correlates with the absorbed dose. ekb.egekb.eg

Gel-based dosimeters containing Neutral Red have been found to be sensitive to lower dose ranges than their film counterparts. ekb.eg Studies indicate their usefulness for doses up to 350-500 Gy, with a linear dose response up to 350 Gy. ekb.eg This sensitivity makes them suitable for different applications than the higher-dose films. ekb.egekb.eg The development of various gel dosimetry systems, including Fricke gels and polymer gels, highlights the ongoing effort to create tissue-equivalent, three-dimensional dosimeters for applications in radiotherapy. plos.orgnih.govmdpi.com

| Dosimeter Type | Matrix | Mechanism | Useful Dose Range | Reference |

|---|---|---|---|---|

| Polymeric Film | Polyvinyl Alcohol (PVA) | Radiation-induced acid production causes color bleaching. | Up to 30 kGy | ekb.egekb.eg |

| Gel-Based | Gelatin | Radiation-induced color bleaching. | Up to 350-500 Gy | ekb.eg |

Adsorption Studies for Environmental Remediation

The application of Neutral Red in environmental research extends to its use as a model cationic dye for studying the efficacy of various low-cost adsorbents in wastewater treatment. The remediation of dye-contaminated effluents is a significant environmental challenge, and adsorption is a widely studied method for dye removal due to its simplicity and effectiveness.

Adsorption onto Natural Adsorbents

A variety of natural and waste materials have been investigated for their capacity to adsorb Neutral Red from aqueous solutions. These materials are often abundant, inexpensive, and offer a sustainable alternative to commercial activated carbon. Research has focused on materials such as agricultural by-products and natural clays.

Agricultural By-products:

Spent Corncob Substrate (SCS): The waste material left after the cultivation of the white-rot fungus Pleurotus ostreatus on corncobs has been utilized as a biosorbent for Neutral Red. Studies have shown that the uptake of Neutral Red is favorable over a pH range of 4.0 to 7.0, with equilibrium being reached in approximately 180 minutes. researchgate.net The maximum adsorption capacity increases with temperature, indicating the endothermic nature of the process. researchgate.net

Spent Ground Coffee (SGC): Used coffee grounds have proven to be an effective adsorbent for Neutral Red. Research indicates a high removal efficiency, with one study reporting a maximum adsorption capacity of 136.98 mg/g. jcsp.org.pk The adsorption mechanism is thought to involve hydrophobicity interactions. jcsp.org.pk Another study found a maximum adsorption capacity of 283 mg/g at 298 K. researchgate.net

Rice Husk: This common agricultural waste has been investigated for its ability to adsorb Neutral Red. The adsorption capacity was found to increase with temperature, with reported Langmuir capacities of 25.16, 29.15, and 32.37 mg/g at 288, 308, and 318 K, respectively. tandfonline.com

Peanut Shell: Both raw and NaOH-modified peanut shells have been studied for Neutral Red removal. Modification with sodium hydroxide (B78521) was found to significantly increase the adsorption capacity from 126.58 mg/g to 192.31 mg/g. researchgate.net

Natural Clay Minerals:

Halloysite (B83129) Nanotubes (HNTs): These naturally occurring aluminosilicate (B74896) clay nanotubes have been shown to be effective in adsorbing Neutral Red. The adsorption capacity increases with temperature, with maximum Langmuir capacities of 54.85, 59.24, and 65.45 mg/g at 298, 308, and 318 K, respectively. researchgate.netnih.gov

Natural Clay (Adilcevaz/Bitlis, Turkey): A natural clayey material from Turkey has been tested for Neutral Red adsorption, showing a maximum experimental adsorption capacity of 4.2810 mg/g. ncsu.edudergipark.org.tr

Sepiolite: This fibrous clay mineral has also been used as an adsorbent for Neutral Red. Factorial design studies have shown that pH is the most significant factor influencing its adsorption efficiency. cambridge.org

The table below summarizes the maximum adsorption capacities of various natural adsorbents for Neutral Red as reported in the literature.

| Adsorbent | Maximum Adsorption Capacity (qmax) (mg/g) | Temperature (K) | Reference |

|---|---|---|---|

| Spent Corncob Substrate | 143.3 | 313 | researchgate.net |

| Spent Ground Coffee | 136.98 | Not Specified | jcsp.org.pk |

| Spent Ground Coffee | 283 | 298 | researchgate.net |

| Rice Husk | 32.37 | 318 | tandfonline.com |

| Halloysite Nanotubes | 65.45 | 318 | researchgate.netnih.gov |

| Natural Clay (Turkish) | 4.2810 | Not Specified | ncsu.edudergipark.org.tr |

| NaOH-Modified Peanut Shell | 192.31 | Not Specified | researchgate.net |

| Raw Peanut Shell | 126.58 | Not Specified | researchgate.net |

Equilibrium, Kinetic, and Thermodynamic Modeling of Adsorption Processes

To understand the mechanism and feasibility of the adsorption of Neutral Red onto natural adsorbents, equilibrium, kinetic, and thermodynamic models are widely applied to experimental data.

Equilibrium Modeling: Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at equilibrium. The Langmuir and Freundlich models are the most commonly used two-parameter isotherms.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often indicative of chemisorption. Studies on spent corncob substrate, spent ground coffee, rice husk, and halloysite nanotubes have shown that the Langmuir model provides a good fit for the equilibrium data for Neutral Red adsorption. researchgate.netresearchgate.nettandfonline.comnih.gov

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. For the adsorption of Neutral Red onto a natural clayey material from Turkey, the Freundlich model was found to be the best fit. ncsu.edudergipark.org.tr

The table below presents the isotherm model parameters for the adsorption of Neutral Red on various natural adsorbents.

| Adsorbent | Best Fit Isotherm Model | Langmuir qmax (mg/g) | Reference |

|---|---|---|---|

| Spent Corncob Substrate | Langmuir | 143.3 (at 313 K) | researchgate.net |

| Spent Ground Coffee | Langmuir | 136.98 | jcsp.org.pk |

| Rice Husk | Langmuir, Redlich-Peterson | 32.37 (at 318 K) | tandfonline.com |

| Halloysite Nanotubes | Langmuir, Freundlich | 65.45 (at 318 K) | researchgate.netnih.gov |

| Natural Clay (Turkish) | Freundlich | 4.2810 (experimental) | ncsu.edudergipark.org.tr |

Kinetic Modeling: Adsorption kinetics describe the rate of adsorbate uptake and provide insights into the rate-controlling step of the adsorption process. The pseudo-first-order and pseudo-second-order models are commonly used to test experimental data.

The pseudo-second-order model is frequently found to best describe the kinetics of Neutral Red adsorption onto various natural materials, including spent corncob substrate, spent ground coffee, natural clay, and halloysite nanotubes. researchgate.netresearchgate.netnih.govncsu.edu This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

The table below summarizes the kinetic model parameters for Neutral Red adsorption.

| Adsorbent | Best Fit Kinetic Model | Pseudo-second-order rate constant (k2) (g mg-1 min-1) | Reference |

|---|---|---|---|

| Spent Corncob Substrate | Pseudo-second-order | Not Specified in Abstract | researchgate.net |

| Spent Ground Coffee | Pseudo-second-order | Not Specified in Abstract | researchgate.net |

| Natural Clay (Turkish) | Pseudo-second-order | 0.0110 | ncsu.edudergipark.org.tr |

| Halloysite Nanotubes | Pseudo-second-order | Not Specified in Abstract | researchgate.netnih.gov |

| Rice Husk | Pseudo-first-order and Pseudo-second-order | Not Specified in Abstract | tandfonline.com |